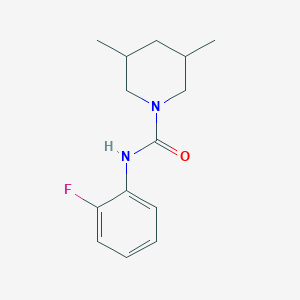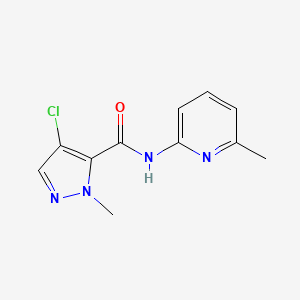
N-(2-fluorophenyl)-3,5-dimethyl-1-piperidinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-fluorophenyl)-3,5-dimethyl-1-piperidinecarboxamide, commonly known as FDP or fluorolintane, is a synthetic stimulant drug that belongs to the piperidine class of compounds. It was first synthesized in the 1970s and has gained popularity in recent years due to its psychoactive effects. FDP has been studied for its potential use in scientific research, particularly in the field of neuroscience.
Mecanismo De Acción
FDP acts as a reuptake inhibitor of dopamine and norepinephrine, increasing the levels of these neurotransmitters in the brain. It also has an affinity for the sigma-1 receptor, which has been linked to the regulation of mood and anxiety.
Biochemical and Physiological Effects:
FDP has been shown to increase locomotor activity and produce a state of hyperactivity in rodents. It has also been shown to increase the release of dopamine and norepinephrine in the prefrontal cortex and striatum. FDP has been found to have a low toxicity profile, with no significant adverse effects reported in animal studies.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of FDP is its potency, as it has been shown to be effective at low doses. FDP is also relatively stable and easy to handle, making it a convenient research tool. However, one limitation is its limited solubility in water, which may make it difficult to administer in certain experiments.
Direcciones Futuras
Future research on FDP could focus on its potential use as a treatment for depression and anxiety disorders. It could also be studied for its effects on other neurotransmitter systems, such as the serotonergic and cholinergic systems. Additionally, further investigation into the sigma-1 receptor and its role in mood regulation could provide insight into the mechanisms of FDP's psychoactive effects.
Métodos De Síntesis
The synthesis of FDP involves the reaction of 2-fluoroacetophenone with piperidine in the presence of a reducing agent such as sodium borohydride. The resulting intermediate is then reacted with N,N-dimethylformamide dimethyl acetal to yield FDP.
Aplicaciones Científicas De Investigación
FDP has been studied for its potential use as a research tool in the field of neuroscience. It has been shown to have dopaminergic and noradrenergic effects, which may be useful in studying the mechanisms of addiction and attention deficit hyperactivity disorder (ADHD). FDP has also been investigated for its potential as a treatment for depression and anxiety disorders.
Propiedades
IUPAC Name |
N-(2-fluorophenyl)-3,5-dimethylpiperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19FN2O/c1-10-7-11(2)9-17(8-10)14(18)16-13-6-4-3-5-12(13)15/h3-6,10-11H,7-9H2,1-2H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLSCDEKVQLXLII-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN(C1)C(=O)NC2=CC=CC=C2F)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
15 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24796977 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-ethyl-7-(3-fluorophenyl)pyrido[4,3-e][1,2,4]triazolo[5,1-c][1,2,4]triazin-6(7H)-one](/img/structure/B5401845.png)
![2-[(5,7-dimethyl[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)carbonyl]-7-methyl-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5401847.png)
![ethyl 1-[(2,3-dihydro-1-benzofuran-7-ylcarbonyl)amino]piperidine-3-carboxylate](/img/structure/B5401850.png)

![4-[5-(2-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(2-hydroxy-4-nitrophenyl)butanamide](/img/structure/B5401859.png)
![1-(1H-pyrazol-3-ylcarbonyl)-3-{2-[2-(trifluoromethyl)phenyl]ethyl}piperidine](/img/structure/B5401888.png)
![6-{[(3-fluoro-4-methylphenyl)amino]carbonyl}-3-cyclohexene-1-carboxylic acid](/img/structure/B5401896.png)

![2-methyl-6-{[3-(pyrrolidin-1-ylcarbonyl)-1,4'-bipiperidin-1'-yl]carbonyl}pyridazin-3(2H)-one](/img/structure/B5401903.png)
![5-{2-[3-allyl-4-(benzyloxy)-5-ethoxyphenyl]vinyl}-3-methyl-4-nitroisoxazole](/img/structure/B5401908.png)
![N-(2-methoxyphenyl)-N'-[1-(1-propionylpiperidin-4-yl)-1H-pyrazol-5-yl]urea](/img/structure/B5401913.png)
![10-[5-(dimethylamino)-2,4-pentadienoyl]-2,3,6,7-tetrahydro-1H,5H,11H-pyrano[2,3-f]pyrido[3,2,1-ij]quinolin-11-one](/img/structure/B5401914.png)
![N-{[2-(2-fluorophenyl)-3-methyl-1H-indol-5-yl]methyl}-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B5401916.png)
![N-[7-(cyclopropylcarbonyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-yl]-N'-(3-methylpyridin-2-yl)ethane-1,2-diamine](/img/structure/B5401921.png)